1-(Naphthalene-2-sulfonyl)-1,2,3,4-tetrahydro-quinoline
Description
Properties
IUPAC Name |
1-naphthalen-2-ylsulfonyl-3,4-dihydro-2H-quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2S/c21-23(22,18-12-11-15-6-1-2-8-17(15)14-18)20-13-5-9-16-7-3-4-10-19(16)20/h1-4,6-8,10-12,14H,5,9,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSWFLFHNAGJJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(Naphthalene-2-sulfonyl)-1,2,3,4-tetrahydro-quinoline typically involves the sulfonation of naphthalene followed by a series of chemical reactions to introduce the tetrahydroquinoline moiety. One common method involves the reaction of naphthalene-2-sulfonic acid with appropriate reagents to form the desired compound. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
1-(Naphthalene-2-sulfonyl)-1,2,3,4-tetrahydro-quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The sulfonyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has identified derivatives of 1-(Naphthalene-2-sulfonyl)-1,2,3,4-tetrahydro-quinoline as promising candidates for anticancer therapies. These compounds have been shown to activate pyruvate kinase M2 (PKM2), an enzyme that plays a critical role in cancer metabolism. The activation of PKM2 can lead to reduced tumor growth and improved metabolic regulation in cancer cells.
- Case Study : A study demonstrated that specific analogs of this compound exhibited low nanomolar potency against cancer cell lines, with one notable analog showing an AC50 value of 90 nM and selectivity over other PK isoforms. This suggests a targeted approach to cancer treatment using these compounds .
Neuroprotective Effects
Another area of research focuses on the neuroprotective properties of tetrahydroquinoline derivatives. These compounds have been investigated for their potential to protect neuronal cells from oxidative stress and apoptosis.
- Case Study : In vitro studies have shown that certain derivatives can significantly reduce neuronal cell death induced by oxidative agents, indicating their potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Synthesis and Structural Modifications
The synthesis of this compound involves various chemical reactions that allow for structural modifications to enhance its biological activity. Researchers have explored different substituents on the quinoline scaffold to optimize potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Addition of hydrophobic groups | Increased potency against PKM2 |
| Substitution at the 6-position | Altered reactivity; some derivatives showed decreased activity |
Pharmacological Studies
Pharmacological evaluations have highlighted the potential of this compound in various therapeutic areas beyond oncology. The sulfonamide moiety contributes to its solubility and bioavailability, making it suitable for oral administration.
Mechanism of Action
The mechanism of action of 1-(Naphthalene-2-sulfonyl)-1,2,3,4-tetrahydro-quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Estimated Molecular Properties :
- Molecular Formula: C₁₉H₁₇NO₂S
- Molecular Weight : ~331.41 g/mol (calculated based on substituent contributions)
Comparison with Structural Analogs
The following compounds share structural similarities with 1-(Naphthalene-2-sulfonyl)-1,2,3,4-tetrahydroquinoline, differing primarily in their sulfonyl substituents:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Halogenated derivatives (e.g., 4-chloro substituent) exhibit higher molecular weights and reactivity, making them suitable for further functionalization .
Biological Activity: Antifungal Activity: Tetrahydroisoquinoline derivatives with long alkyl chains (C10–C11) demonstrate MIC values of 8–64 μg/ml against fungal strains, attributed to enhanced passive membrane transport . Receptor Modulation: The orexin 2 receptor modulator L2 (4-{2-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]acetyl}-1,2,3,4-tetrahydroquinoxalin-2-one) shares a naphthalene-sulfonyl group and exhibits a logP of 1.58, suggesting moderate lipophilicity suitable for CNS penetration .
Analytical Characterization:
- NMR Spectroscopy : Substituents significantly influence chemical shifts. For example, the 3,4-dimethylphenylsulfonyl derivative shows distinct ¹H NMR signals at δ 2.25–2.30 ppm (methyl groups) and δ 7.20–7.80 ppm (aromatic protons) .
- Chromatography: Normal-phase TLC effectively separates tetrahydroquinoline derivatives, with Rf values dependent on sulfonyl group polarity .
Pharmacological and Toxicological Profiles
- Toxicology : Naphthalene derivatives are associated with hematological and neurological toxicity in high doses, necessitating careful safety evaluation for sulfonamide analogs .
Biological Activity
1-(Naphthalene-2-sulfonyl)-1,2,3,4-tetrahydroquinoline is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a tetrahydroquinoline core with a naphthalene-2-sulfonyl group, which is critical for its biological activity. The sulfonyl moiety enhances solubility and facilitates interactions with biological targets.
Biological Activity Overview
1-(Naphthalene-2-sulfonyl)-1,2,3,4-tetrahydroquinoline has been studied for various biological activities including:
- Anticancer Effects : It has shown promise in inhibiting the growth of several cancer cell lines.
- Anti-inflammatory Properties : The compound exhibits potential in modulating inflammatory pathways.
- Antimicrobial Activity : Studies indicate effectiveness against certain bacterial strains.
Anticancer Activity
Recent studies have demonstrated that derivatives of 1-(naphthalene-2-sulfonyl)-1,2,3,4-tetrahydroquinoline can inhibit cancer cell proliferation effectively. For instance:
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| 1 | HeLa | 0.126 | Excellent |
| 2 | SMMC-7721 | 0.071 | Excellent |
| 3 | K562 | 0.164 | Excellent |
These findings suggest that modifications to the naphthalene or tetrahydroquinoline structure can significantly enhance anticancer potency .
Structure-Activity Relationship (SAR)
The SAR studies indicate that certain substitutions on the tetrahydroquinoline scaffold can lead to enhanced biological activity. Key observations include:
- Hydrophobic Substituents : The presence of hydrophobic groups at specific positions on the naphthalene ring increases cytotoxicity.
- Electron-Withdrawing Groups : These groups enhance the interaction with target proteins involved in cancer cell signaling pathways.
For example, the introduction of halogen atoms at the para-position of the naphthalene ring has been shown to improve activity significantly .
The exact mechanism through which 1-(naphthalene-2-sulfonyl)-1,2,3,4-tetrahydroquinoline exerts its effects involves multiple pathways:
- PKM2 Activation : This compound has been reported to activate pyruvate kinase M2 (PKM2), an enzyme that plays a crucial role in cancer metabolism .
- RORγt Inhibition : It also acts as an inverse agonist for RORγt, a receptor implicated in autoimmune diseases and inflammation .
Case Studies and Research Findings
A notable case study involved testing various derivatives against multiple cancer cell lines. Compounds were evaluated for their growth inhibition rates, revealing that modifications to the sulfonamide group yielded significant improvements in anticancer activity.
Example Case Study Results
| Compound Variant | Cell Line | Growth Inhibition (%) |
|---|---|---|
| A | MALME-M | 55.75 |
| B | HCT116 | 44.30 |
| C | MCF-7 | 22.11 |
These results underscore the importance of structural modifications in enhancing therapeutic efficacy .
Q & A
Q. What are the standard synthetic routes for 1-(Naphthalene-2-sulfonyl)-1,2,3,4-tetrahydroquinoline?
Methodological Answer: The synthesis typically involves sulfonation of 1,2,3,4-tetrahydroquinoline using naphthalene-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Key steps include:
Protection of the amine group in tetrahydroquinoline to avoid undesired side reactions.
Sulfonation at room temperature or reflux in anhydrous dichloromethane.
Deprotection (if applicable) and purification via column chromatography.
Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of tetrahydroquinoline to sulfonyl chloride) and reaction time (6–12 hours). For structural analogs, reactions are monitored by TLC (silica gel, ethyl acetate/hexane) .
Q. Which analytical techniques are most effective for characterizing purity and structure?
Methodological Answer:
- NMR Spectroscopy : Use deuterated DMSO or CDCl₃ to resolve sulfonyl group signals (¹H: δ 7.8–8.5 ppm; ¹³C: δ 120–140 ppm).
- HPLC : C18 column with acetonitrile/water (70:30) and UV detection at 254 nm for purity assessment.
- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks ([M+H]⁺ expected at m/z ~328).
- Elemental Analysis : Validate C, H, N, S composition (±0.3% tolerance).
Comparative retention times and spectral libraries for naphthalene sulfonamides are critical for validation .
Q. What are key solubility and stability considerations for this compound?
Methodological Answer:
- Solubility : Highly soluble in DMSO (>50 mg/mL), moderately soluble in chloroform (10–20 mg/mL), and poorly soluble in water (<0.1 mg/mL). Pre-saturate solvents to avoid precipitation.
- Stability : Store at –20°C under inert gas (argon). Degradation occurs at >40°C or in acidic/basic conditions (pH <3 or >10). Monitor stability via HPLC every 6 months .
Q. How can reaction yields be optimized during sulfonation?
Methodological Answer:
- Use anhydrous conditions to prevent hydrolysis of sulfonyl chloride.
- Add sulfonyl chloride dropwise over 30 minutes to control exothermicity.
- Catalytic DMAP (4-dimethylaminopyridine) improves electrophilic substitution efficiency by 15–20%.
- Post-reaction quenching with ice-cold water minimizes byproducts. Average yields: 65–75% .
Q. What storage conditions ensure long-term stability?
Methodological Answer:
- Temperature : –20°C in amber vials to prevent photodegradation.
- Humidity : Desiccate with silica gel (RH <10%).
- Container : HDPE bottles with PTFE-lined caps to avoid leaching. Shelf life: 2 years under these conditions .
Advanced Research Questions
Q. How can mechanistic studies elucidate sulfonation regioselectivity?
Methodological Answer:
- Isotopic labeling : Use ²H or ¹³C-labeled tetrahydroquinoline to track sulfonyl group attachment via NMR.
- DFT calculations : Model transition states (e.g., Gaussian 16, B3LYP/6-31G*) to predict activation barriers for sulfonation at C1 vs. C2 positions.
- Kinetic profiling : Monitor intermediates by stopped-flow UV-Vis spectroscopy. Prior studies on methyl-substituted analogs show C1 sulfonation is favored due to steric hindrance at C2 .
Q. What strategies resolve contradictions in toxicological data?
Methodological Answer:
- Two-step literature screening : Apply criteria from :
- Primary filter : Exclude studies with non-standardized dosing (e.g., non-oral administration).
- Secondary validation : Cross-check LD₅₀ values across species (rat vs. mouse) using meta-analysis tools (RevMan).
- In vitro assays : Compare cytotoxicity (IC₅₀) in HepG2 vs. HEK293 cells to identify organ-specific effects .
Q. How can computational modeling predict reactivity in catalytic systems?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Simulate binding affinity to cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic pathways.
- MD simulations (GROMACS) : Analyze sulfonyl group flexibility in aqueous vs. lipid bilayers (1 µs trajectories).
- QSAR models : Use descriptors like LogP and polar surface area to correlate structure with inhibitory activity .
Q. What advanced spectroscopic methods detect degradation products?
Methodological Answer:
- LC-HRMS : Resolve degradation products (e.g., sulfonic acid derivatives) with ppm mass accuracy.
- 2D NMR (HSQC, COSY) : Identify hydrolyzed fragments (e.g., free tetrahydroquinoline).
- XPS : Confirm sulfur oxidation states (binding energy shifts from 168 eV to 170 eV indicate sulfonic acid formation) .
Q. How do sulfonyl group modifications impact biological activity?
Methodological Answer:
- SAR studies : Synthesize analogs with electron-withdrawing (e.g., –NO₂) or donating (–OCH₃) groups.
- Enzyme inhibition assays : Test against carbonic anhydrase IX (CAIX) using fluorometric methods.
- Crystallography : Resolve co-crystal structures (PDB ID templates: 3T73) to map binding interactions. Data from methyl-substituted derivatives show 3-fold higher CAIX inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
